Hepta-1,6-dien-4-ol

Descripción

Historical Overview of Research on Hepta-1,6-dien-4-ol and Related Compounds

Early 21st-century research further solidified its importance as a versatile building block. For instance, a 2003 study detailed the synthesis of purine (B94841) and pyrimidine-substituted heptadienes using this compound as a starting material, highlighting its role in creating analogues of nucleic acid bases. sigmaaldrich.com These early investigations paved the way for its application in more complex synthetic strategies, including stereoselective reactions and the construction of diverse molecular architectures.

Significance and Research Trajectories of this compound

The scientific interest in this compound stems from its bifunctional nature—the presence of both nucleophilic (hydroxyl group) and reactive (alkene) centers. This has led to its exploration in several key areas of chemical research.

Relevance in Organic Synthesis

This compound serves as a valuable precursor in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds. Its symmetrical structure allows for desymmetrization reactions, creating chiral molecules from an achiral starting material.

One notable application is in the Prins–Ritter cyclization . Research has shown that the reaction of this compound with various aldehydes, promoted by catalysts like bismuth(II) triflate, affords N-(tetrahydropyranyl)acetamides in good yields. researchgate.netthieme-connect.com This tandem reaction provides a stereoselective route to substituted tetrahydropyrans, which are common structural motifs in many natural products. researchgate.net The reaction conditions can be tuned to favor the formation of specific stereoisomers. researchgate.net

Furthermore, this compound is instrumental in the synthesis of nitrogen-containing heterocycles. uva.esnih.govmdpi.com It has been used to create isoxazolidines through copper-catalyzed aminooxygenation reactions. This method offers a diastereoselective pathway to functionalized isoxazolidines, which are of interest in drug discovery. The synthesis of purine and pyrimidine (B1678525) derivatives via Mitsunobu condensation with this compound has also been demonstrated. sigmaaldrich.com

Interest in Biological and Medicinal Chemistry

The exploration of this compound and its derivatives in medicinal chemistry is an emerging field. While direct studies on the biological activities of this compound are limited, the broader class of dienes containing hydroxyl groups is known to exhibit potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Research has focused on derivatives of this compound. For instance, a 4-(furan-2-yl)this compound (B2378658) derivative has been investigated for its potential to interact with the transmembrane domain of the HER2 protein, a target in cancer therapy. biorxiv.org Another study synthesized conjugates of danshensu (B613839) and tetramethylpyrazine, using a derivative of this compound, to create potential cardioprotective agents. jst.go.jp A propyl-substituted analogue, 4-propyl-1,6-heptadien-4-ol (B13799599), has shown potential antimicrobial and anti-inflammatory properties in preliminary studies.

Applications in Materials Science

In the realm of materials science, the dienyl functionality of this compound makes it a candidate for polymerization reactions. It has been used to study the co- and terpolymerization reactions of carbon monoxide and propene, catalyzed by palladium(II) complexes, leading to the synthesis of functionalized aliphatic polyketones. sigmaaldrich.com The presence of the hydroxyl group offers a site for further modification or for influencing the properties of the resulting polymer. The ability of the double bonds to participate in cross-linking reactions also suggests its potential use in the development of cross-linked polymers. beilstein-journals.orggoogle.comresearchgate.net

Role in Natural Product Chemistry

This compound and its derivatives have been identified as constituents of essential oils from various plants, underscoring their relevance in natural product chemistry. solubilityofthings.com For example, 4-propyl-1,6-heptadien-4-ol is a major component of the essential oil from Tagetes minuta (wild marigold) and is thought to contribute to its larvicidal activity. Similarly, a trimethylated derivative, 3,3,6-trimethyl-1,5-heptadien-4-ol, has been identified in the essential oil of Artemisia austro-yunnanensis and Artemisia argyi. jocpr.comfrontiersin.org The presence of these compounds in plant extracts suggests their potential role in plant defense mechanisms and as a source for bioactive molecules. solubilityofthings.com

Nomenclature and Structural Characteristics of this compound

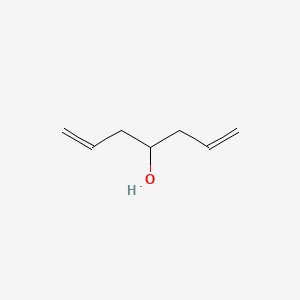

The systematic IUPAC name for this compound is This compound . The name clearly defines its structure: "hepta-" indicates a seven-carbon chain, "1,6-dien" specifies the presence of two double bonds at the first and sixth positions, and "-4-ol" denotes a hydroxyl group on the fourth carbon atom.

The molecule is characterized by a central secondary alcohol functional group flanked by two allyl groups. This structure imparts a combination of polarity from the hydroxyl group and non-polar characteristics from the hydrocarbon chains. solubilityofthings.com This amphiphilic nature influences its solubility, being sparingly soluble in water but soluble in organic solvents like ethanol. solubilityofthings.com

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 151 °C (lit.) |

| Density | 0.864 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.45 (lit.) |

| CAS Number | 2883-45-6 |

IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. matrix-fine-chemicals.comfishersci.canist.gov This name precisely describes its molecular structure: "hepta-" indicates a seven-carbon chain, "dien" signifies the presence of two double bonds, "-1,6-" specifies the locations of these double bonds, and "-4-ol" denotes a hydroxyl group attached to the fourth carbon atom. ontosight.ai

Linear Formula and Molecular Formula

The molecular formula for this compound is C₇H₁₂O. solubilityofthings.commatrix-fine-chemicals.comthegoodscentscompany.com This formula indicates that each molecule is composed of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom. The linear formula, which provides a simplified representation of the connectivity of atoms, is H₂C=CHCH₂CH(OH)CH₂CH=CH₂. fishersci.casigmaaldrich.com

Presence of Double Bonds and Hydroxyl Group

The chemical structure of this compound is distinguished by the presence of two carbon-carbon double bonds (C=C) and one hydroxyl (-OH) group. solubilityofthings.com The double bonds are located at the terminal positions of the carbon chain, between the first and second carbons and the sixth and seventh carbons. The hydroxyl group is positioned on the fourth carbon atom, making it a secondary alcohol. ontosight.aisolubilityofthings.com This combination of functional groups imparts the molecule with the reactivity characteristic of both alkenes and alcohols. solubilityofthings.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGFOWQYZKTZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870999 | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Heptadien-4-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2883-45-6 | |

| Record name | 1,6-Heptadien-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-HEPTADIEN-4-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-1,6-dien-4-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD28S33WW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Hepta 1,6 Dien 4 Ol and Its Derivatives

Established Synthetic Routes for Hepta-1,6-dien-4-ol

The synthesis of the core structure of this compound can be accomplished through several reliable and well-documented methods. These routes often utilize readily accessible starting materials and standard organic reactions.

Aldehyde or Ketone Precursor Reactions with Catalysis

This compound can be synthesized through methods involving the reaction of suitable aldehyde or ketone precursors, often in the presence of a catalyst. ontosight.ai A common approach for similar allylic alcohols involves a Grignard reaction, where an appropriate Grignard reagent is reacted with an aldehyde or ketone. smolecule.com While this is a general and fundamental method in organic synthesis for forming alcohols, specific catalytic examples for the direct synthesis of this compound from aldehyde or ketone precursors are not extensively detailed in the provided research. However, the reactivity of this compound itself with aldehydes in the presence of Lewis acid catalysts like bismuth(II) triflate or boron trifluoride etherate is known, leading to complex heterocyclic products through Prins–Ritter cyclization reactions. researchgate.net

Reaction of Ethyl Formate (B1220265) with Allylmagnesium Bromide

A primary and efficient method for preparing this compound is the reaction of an ester, specifically ethyl formate, with an excess of an organometallic reagent. The reaction of ethyl formate with allylmagnesium bromide, a Grignard reagent, followed by protonation, yields this compound. This process involves a double addition of the allyl group to the formate ester. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the elimination of the ethoxide leaving group and the formation of an intermediate aldehyde (acrolein). A second equivalent of allylmagnesium bromide then attacks the intermediate aldehyde to form the tertiary alcohol, which upon workup with an acid, gives the final product, this compound. This method is noted as a straightforward way to prepare the compound from commercially available materials. acs.org

Reaction Summary: Ethyl Formate and Allylmagnesium Bromide

| Precursor | Reagent | Key Intermediate | Product |

| Ethyl Formate | Allylmagnesium Bromide (excess) | Acrolein | This compound |

Synthesis from Readily Available Precursors

Beyond the Grignard reaction with ethyl formate, this compound can be constructed from other simple, readily available starting materials through multi-step sequences.

One such pathway begins with (R)-epichlorohydrin . This synthesis involves a two-step process to first create an epoxide intermediate, followed by a second Grignard addition.

(R)-epichlorohydrin is first reacted with 2-propenylmagnesium bromide in the presence of a copper(I) iodide catalyst. acs.orgnih.gov

The resulting chlorohydrin is treated with sodium hydroxide (B78521) to form the epoxide, (R)-2-(2-methylallyl)oxirane. acs.orgnih.gov

This epoxide is then opened with a second Grignard reagent, which can be varied to produce derivatives of this compound. acs.org

Another synthetic route starts from 1,5-dichloro-2,4-pentanedione . nih.govacs.org

The diketone precursor is first reduced. A Noyori-type asymmetric reduction can be used to produce the chiral diol, (2R,4R)-1,5-dichloro-2,4-pentanediol, with high enantioselectivity. nih.govacs.org

This diol is then treated with the Corey-Chaykovsky reagent (generated from trimethylsulfoxonium (B8643921) iodide and a base) to yield the diene diol, (3R,5R)-hepta-1,6-diene-3,5-diol. nih.govacs.org This diol is a closely related structure to this compound.

Synthesis from Various Precursors

| Precursor | Key Steps | Intermediate(s) |

| (R)-Epichlorohydrin | 1. CuI-catalyzed Grignard addition2. Epoxidation with NaOH | (R)-1-chloro-5-methylhex-5-en-2-ol, (R)-2-(2-methylallyl)oxirane |

| 1,5-Dichloro-2,4-pentanedione | 1. Asymmetric reduction2. Reaction with Corey-Chaykovsky reagent | (2R,4R)-1,5-dichloro-2,4-pentanediol |

Advanced Synthetic Approaches to this compound Derivatives

More complex derivatives of this compound are synthesized for various research applications, requiring more tailored synthetic strategies.

Synthesis of Functionalized Heptadienols

The compound 4-(1-amino-2-methylpropyl)this compound (CAS 315248-94-3) is a derivative that incorporates an amino acid fragment into the dienol structure. umich.edu Its molecular formula is C₁₁H₂₁NO. umich.edu

A logical synthetic route for this molecule, based on its structure, involves the reaction of a derivative of the amino acid valine with an allyl-organometallic reagent. The general strategy would be:

Protection of the amino group of valine (e.g., as a Boc or Cbz derivative).

Conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester).

Reaction of the N-protected valine ester with at least two equivalents of a Grignard reagent, such as allylmagnesium bromide, in a suitable solvent like THF. This double addition to the ester carbonyl would form the tertiary alcohol.

Removal of the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final amino alcohol derivative.

This approach represents a standard and effective method for synthesizing tertiary alcohols bearing amino functionality from amino acid precursors.

4-(1-Amino-2-phenylethyl)this compound

The synthesis of 4-(1-amino-2-phenylethyl)this compound, a chiral amino alcohol, is achieved through a multi-step process starting from the corresponding amino acid, phenylalanine. The general strategy involves the protection of the amino group, conversion of the carboxylic acid to a suitable electrophile like an ester, and subsequent reaction with an organometallic reagent.

A common approach begins with the protection of the amino group of L-phenylalanine, for instance, with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-L-phenylalanine. This protected amino acid is then converted to its ethyl ester, N-Boc-L-phenylalanine ethyl ester. The key step in constructing the carbon skeleton is the Grignard reaction. masterorganicchemistry.commasterorganicchemistry.com The ester is treated with an excess of allylmagnesium bromide (C₃H₅MgBr) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is not isolated. A second equivalent of allylmagnesium bromide rapidly adds to the ketone, forming a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the N-Boc-protected tertiary alcohol. The final step is the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to afford the target amino alcohol, 4-(1-amino-2-phenylethyl)this compound.

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product |

| N-Boc-L-phenylalanine ethyl ester | Allylmagnesium bromide | 1. N/A2. H₃O⁺ (workup)3. TFA/DCM | Anhydrous Ether (e.g., THF) | 4-(1-Amino-2-phenylethyl)this compound |

4-[(1S)-1-aminoethyl]this compound

The synthesis of 4-[(1S)-1-aminoethyl]this compound follows a similar strategy to its phenylalanine-derived counterpart, starting from the chiral amino acid L-alanine. The synthesis of such 1,2-amino alcohols often relies on substrate-controlled diastereoselective methods using amino acid-derived starting materials. tkk.fi

First, the amino group of L-alanine is protected, for example, as an N-Boc derivative. The carboxylic acid is then esterified, commonly to form the methyl or ethyl ester. This N-protected amino ester serves as the substrate for the crucial carbon-carbon bond-forming step. The addition of at least two equivalents of a Grignard reagent, in this case, allylmagnesium bromide, to the ester leads to the formation of a tertiary alcohol. masterorganicchemistry.comlibretexts.org The reaction proceeds through a ketone intermediate which is subsequently attacked by a second molecule of the Grignard reagent. masterorganicchemistry.com The reaction is performed in an anhydrous ethereal solvent. After the reaction is complete, an acidic workup is performed to protonate the intermediate magnesium alkoxide. Finally, the Boc protecting group is cleaved using a strong acid like TFA to yield the desired product, 4-[(1S)-1-aminoethyl]this compound.

| Starting Material | Key Reagents | Intermediate | Final Product |

| L-Alanine | 1. (Boc)₂O2. CH₃OH, H⁺ | N-Boc-L-alanine methyl ester | 4-[(1S)-1-aminoethyl]this compound |

| N-Boc-L-alanine methyl ester | 1. Allylmagnesium bromide (excess)2. H₃O⁺ (workup) | N-Boc-4-(1-aminoethyl)this compound | |

| N-Boc-4-(1-aminoethyl)this compound | Trifluoroacetic acid (TFA) | N/A |

4-Propyl-1,6-heptadien-4-ol (B13799599)

The synthesis of 4-propyl-1,6-heptadien-4-ol is typically accomplished via a Grignard reaction. organic-chemistry.org One of the most direct methods involves the reaction of an appropriate ester with allylmagnesium bromide.

In this approach, a propyl ester such as ethyl butyrate (B1204436) (ethyl butanoate) is used as the starting material. The ester is dissolved in a dry ether solvent, like THF, and cooled. At least two equivalents of allylmagnesium bromide solution are added dropwise. The first equivalent adds to the ester carbonyl, eliminating the ethoxide to form an intermediate ketone, 4-hepten-4-one. This ketone is not isolated and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com This second addition forms a magnesium alkoxide intermediate. The reaction is then quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to hydrolyze the alkoxide and yield the final product, the tertiary alcohol 4-propyl-1,6-heptadien-4-ol. Purification is typically achieved by distillation or column chromatography.

| Reactant 1 | Reactant 2 | Solvent | Reaction Type |

| Ethyl butyrate | Allylmagnesium bromide | Tetrahydrofuran (THF) | Grignard Reaction |

| Intermediate | Workup | Purification | |

| Magnesium alkoxide of the product | Saturated aq. NH₄Cl | Distillation or Chromatography |

4-(Furan-2-yl)this compound (B2378658)

The synthesis of 4-(furan-2-yl)this compound can be efficiently carried out using a Grignard reaction starting from a furan (B31954) derivative. The most common precursor is 2-furaldehyde.

The synthesis involves the reaction of 2-furaldehyde with at least two equivalents of allylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent adds to the aldehyde carbonyl group, forming a secondary alcohol intermediate after an initial workup. However, to achieve the desired tertiary alcohol, the reaction is typically designed to proceed from a ketone. A more direct route to the tertiary alcohol involves using a derivative of 2-furoic acid, such as methyl 2-furoate. Reacting the ester with two equivalents of allylmagnesium bromide, similar to the synthesis of 4-propyl-1,6-heptadien-4-ol, will yield the target tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com An alternative convergent synthesis involves reacting methyltriphenylphosphonium (B96628) bromide with an aldehyde to generate a Wittig reagent, which then reacts with a second aldehyde to form an allylic alcohol. nih.gov

| Starting Material | Reagent | Solvent | Key Intermediate | Product |

| Methyl 2-furoate | Allylmagnesium bromide (2 eq.) | Anhydrous Ether (e.g., THF) | Magnesium alkoxide | 4-(Furan-2-yl)this compound |

4-(3,5,6-Trimethylpyrazin-2-yl)this compound

The synthesis of this pyrazine (B50134) derivative involves a multi-step sequence, typically starting with a functionalized pyrazine ring. A plausible route begins with a halogenated trimethylpyrazine, such as 2-chloro-3,5,6-trimethylpyrazine.

The first phase of the synthesis is the creation of a pyrazinyl ketone. This can be achieved through a Negishi coupling reaction. utwente.nl The halopyrazine is reacted with an organozinc reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. Alternatively, a pyrazine ester, like methyl 3,5,6-trimethylpyrazine-2-carboxylate, can be used. The key step is the double addition of a Grignard reagent to this ester. The pyrazine ester is dissolved in an anhydrous solvent like THF and treated with at least two equivalents of allylmagnesium bromide. wikipedia.org The reaction proceeds through the formation of an intermediate ketone, which then reacts with a second equivalent of the Grignard reagent to form the tertiary magnesium alkoxide. masterorganicchemistry.commasterorganicchemistry.com An aqueous workup with a mild acid then yields the target alcohol, 4-(3,5,6-trimethylpyrazin-2-yl)this compound.

| Reactant 1 | Reactant 2 | Solvent | Reaction Type |

| Methyl 3,5,6-trimethylpyrazine-2-carboxylate | Allylmagnesium bromide | Anhydrous THF | Grignard Double Addition |

| Workup | Product | ||

| Dilute aqueous acid | 4-(3,5,6-Trimethylpyrazin-2-yl)this compound |

N-(hepta-1,6-dien-4-yloxy)-4-methylbenzenesulfonamide

This compound is an O-substituted hydroxylamine (B1172632) derivative. Its synthesis can be approached in a few ways, primarily involving the formation of an O-N bond by reacting this compound with an N-tosylated hydroxylamine species.

One effective method is the Mitsunobu reaction. acs.org In this procedure, this compound is reacted with an N-hydroxy-sulfonamide derivative, such as N-hydroxy-p-toluenesulfonamide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction couples the alcohol and the N-hydroxy compound to form the desired O-alkylated N-tosylhydroxylamine product. The reaction is typically carried out in a solvent like THF.

An alternative route involves the direct alkylation of N-hydroxy-p-toluenesulfonamide. acs.org First, the hydroxyl group of this compound would need to be converted into a good leaving group, such as a bromide or tosylate. Then, this activated intermediate is reacted with the sodium or potassium salt of N-hydroxy-p-toluenesulfonamide to form the target product via nucleophilic substitution.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Type |

| This compound | N-hydroxy-p-toluenesulfonamide | PPh₃, DEAD | THF | Mitsunobu Reaction |

Hepta-1,6-dien-4-yl tetradecanoate (B1227901)

The synthesis of hepta-1,6-dien-4-yl tetradecanoate is a direct esterification of the parent alcohol, this compound. Due to the sterically hindered nature of the tertiary alcohol, methods that use highly reactive acylating agents are preferred.

A standard and effective method is the reaction of this compound with tetradecanoyl chloride. orgosolver.com The reaction is carried out in an anhydrous, non-protic solvent, with a tertiary amine base such as pyridine (B92270) or triethylamine (B128534) added. sciencemadness.orglibretexts.org Pyridine often serves as both the solvent and the base. The base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. The alcohol is dissolved in pyridine, and tetradecanoyl chloride is added, typically at a reduced temperature to control the exothermic reaction. After the reaction is complete, a workup procedure involving washing with dilute acid (to remove excess pyridine), water, and brine, followed by drying and solvent evaporation, yields the crude ester. The product can then be purified by column chromatography or distillation.

| Reactant 1 | Reactant 2 | Base/Solvent | Byproduct | Product |

| This compound | Tetradecanoyl chloride | Pyridine | Pyridinium hydrochloride | Hepta-1,6-dien-4-yl tetradecanoate |

Stereoselective Synthesis and Chiral Induction

The prochiral nature of this compound, with its two enantiotopic allyl groups flanking a central hydroxyl-bearing carbon, makes it an ideal substrate for stereoselective transformations. Researchers have capitalized on this symmetry to develop elegant synthetic routes that generate chirality and build stereochemically rich structures.

Desymmetrization of this compound

Desymmetrization is a powerful strategy that introduces chirality into an achiral molecule by differentiating between two or more symmetrically equivalent functional groups. For this compound, this typically involves the selective reaction of one of the two double bonds.

A prominent method for the desymmetrization of this compound is the Prins cyclization and its variants. The Prins reaction between this compound and an aldehyde, often promoted by a Lewis or Brønsted acid, leads to the formation of a tetrahydropyran (B127337) (THP) ring. thieme-connect.comthieme-connect.com This process is highly stereoselective, primarily yielding the product where all substituents are in a cis relationship. thieme-connect.com

One notable application is the Prins-Ritter tandem cyclization. When performed with various aldehydes in the presence of bismuth(II) triflate, this reaction yields N-(tetrahydropyranyl)acetamides in moderate to high yields. researchgate.netthieme-connect.com This tandem approach efficiently constructs complex substituted THP rings from simple starting materials. icbms.fr The desymmetrization strategy has been successfully applied to the synthesis of analogues of the natural product Diospongine A, where a new tetrahydropyran scaffold is efficiently prepared via a Prins reaction between this compound and benzaldehyde (B42025). thieme-connect.comresearchgate.net

Another approach involves the free-radical addition of reagents like CCl₄ and BrCCl₃. The cyclization of the initially formed 5-hexen-1-yl radical occurs stereospecifically, resulting in only one of the four possible diastereomers, where all substituents are cis. acs.org

Diastereoselective and Enantioselective Approaches

Building upon desymmetrization, various diastereoselective and enantioselective methods have been developed to control the absolute and relative stereochemistry of products derived from this compound.

Diastereoselective ring-closing metathesis (RCM) has been employed on chiral trienic perhydro-1,3-benzoxazines derived from this compound. The stereochemical outcome of the cyclization depends on factors like the length and position of the olefin chains and the choice of the ruthenium catalyst, allowing for the synthesis of enantiopure oxygen- and nitrogen-containing heterocycles after removal of the chiral auxiliary. uva.es

A copper-catalyzed alkene aminooxygenation reaction provides a diastereoselective pathway to functionalized isoxazolidines. nih.gov When (±)-N-(hepta-1,6-dien-4-yloxy)-4-methylbenzenesulfonamide, derived from this compound, is subjected to this reaction, it yields a single diastereomer of the corresponding isoxazolidine. nih.gov

Enantioselective synthesis has also been achieved. For instance, a key fragment of the natural product nhatrangin A was synthesized enantioselectively, showcasing the utility of chiral derivatives of this compound in complex molecule synthesis. researchgate.net

The following table summarizes selected diastereoselective reactions involving derivatives of this compound.

Table 1: Examples of Diastereoselective Syntheses| Starting Material Derivative | Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|---|

| Chiral trienic perhydro-1,3-benzoxazine | Ring-Closing Metathesis | Ruthenium Catalyst | Dihydropyran | 80:20 | 85% |

Stereodivergent Synthesis of Derived Compounds

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by tuning the reaction conditions or reagents. This approach provides powerful flexibility in organic synthesis.

A stereodivergent synthesis of cis- and trans-2,6-disubstituted tetrahydropyrans (THPs) has been demonstrated through the oxa-Michael cyclization of (E)-ζ-hydroxy α,β-unsaturated esters. researchgate.net By controlling the temperature, the reaction can be directed to favor either the kinetically preferred trans-THP at low temperatures or the thermodynamically favored cis-THP, although the latter often proceeds with poor stereocontrol at room temperature. researchgate.net

Another example is the stereodivergent synthesis of enantioenriched 4-hydroxy-2-cyclopentenones. This method starts with a related precursor, (3R,5R)-hepta-1,6-diene-3,5-diol, and utilizes ring-closing metathesis to form cyclopentenol (B8032323) derivatives, which are privileged building blocks for various natural products. nih.gov The ability to access different stereoisomers from a single precursor highlights the power of stereodivergent strategies. uni-konstanz.de

Catalytic Systems in this compound Synthesis

The synthesis of this compound itself, and its subsequent transformations, heavily relies on catalysis. Both homogeneous and heterogeneous catalytic systems are employed to achieve high efficiency, selectivity, and yield.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in reactions involving this compound.

Acid Catalysis : Brønsted acids like trifluoroacetic acid (TFA) thieme-connect.com and Lewis acids such as bismuth(II) triflate researchgate.netthieme-connect.com are common promoters for Prins-type cyclizations. These catalysts activate the aldehyde component, facilitating the electrophilic attack on one of the double bonds of this compound.

Metathesis Catalysts : Ruthenium-based complexes, such as Grubbs' first and second-generation catalysts, are pivotal for ring-closing metathesis (RCM) reactions of dienes derived from this compound. nih.govbeilstein-journals.org These catalysts are known for their functional group tolerance and efficacy in forming cyclic structures.

Palladium Catalysis : Palladium catalysts are used in various transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been used on related diynol structures. google.com Additionally, palladium complexes are key in C-H activation strategies for synthesizing complex heterocyclic systems from precursors derived from this compound. uni-konstanz.de

Rhodium Catalysis : Rhodium complexes, such as those with trialkylphosphine ligands, have been investigated for the hydroformylation of alkenes in supercritical carbon dioxide, a process applicable to dienes like this compound. google.com.na

The following table details examples of homogeneous catalysts used in transformations of this compound and its derivatives.

Table 2: Homogeneous Catalysts in this compound Chemistry| Reaction Type | Catalyst | Substrate | Product Type |

|---|---|---|---|

| Prins-Ritter Cyclization | Bismuth(II) triflate | This compound | N-(tetrahydropyranyl)acetamide |

| Prins Reaction | Trifluoroacetic acid | This compound | Tetrahydropyran |

| Ring-Closing Metathesis | Grubbs' Catalyst (I or II) | Protected hepta-1,6-diene-3,5-diol | Cyclopentenol |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recyclability. While less commonly cited specifically for this compound in the searched literature, related reactions utilize this type of catalysis.

SO₃H-functionalized solid supports like biochar and montmorillonite (B579905) have been studied as solid acid catalysts for Prins-Ritter reactions of related terpenoid alcohols. researchgate.net These materials can be more environmentally benign alternatives to homogeneous acids like sulfuric acid or triflic acid, demonstrating comparable or even superior selectivity under certain conditions. researchgate.net For example, a biochar-based catalyst showed higher selectivity towards desired amides compared to the commercial Amberlyst-15 resin. researchgate.net The development of such solid catalysts is a key area of green chemistry, aiming to replace toxic and corrosive homogeneous catalysts. researchgate.net

Biocatalysis and Enzymatic Approaches

While specific biocatalytic methodologies exclusively targeting the synthesis of this compound are not extensively documented, the broader class of homoallylic alcohols, to which it belongs, has been the subject of enzymatic strategies. These approaches often focus on achieving high enantioselectivity, a crucial aspect in the synthesis of biologically active molecules. One such strategy involves the enzymatic kinetic resolution of a racemic allylic alcohol, which is then chemically transformed into a homoallylic alcohol. nih.gov This multi-step process, though not a direct synthesis, highlights the integration of biocatalysis in producing chiral building blocks that can lead to specific enantiomers of compounds like this compound.

Furthermore, research into the production of valuable aroma compounds like irones from plant sources has involved enzymatic processes. wits.ac.za Although this does not directly produce this compound, it demonstrates the principle of using enzymes, such as lipoxidases, to carry out transformations on related structures, suggesting potential for future development of direct biocatalytic routes. wits.ac.za The synthesis of derivatives, such as those of purine (B94841) and pyrimidine (B1678525), has been achieved via Mitsunobu condensation with this compound, indicating its utility as a substrate in reactions that could potentially be adapted to enzymatic catalysis. sigmaaldrich.com

Metal-mediated Synthesis (e.g., Grignard reactions)

Metal-mediated reactions are a cornerstone for the synthesis of this compound and its derivatives. The Grignard reaction is a prominent and classical method for this purpose. A common and straightforward synthesis involves the reaction of ethyl formate with an excess of allylmagnesium bromide. vaia.comvaia.com This reaction proceeds via a double addition of the Grignard reagent to the ester, leading to the formation of the symmetrical secondary alcohol, this compound, after an acidic workup. vaia.comvaia.comthieme-connect.com This method is valued for its efficiency and the ready availability of the starting materials. thieme-connect.com

The versatility of the Grignard reaction is further demonstrated in the synthesis of derivatives of this compound. For instance, various substituted derivatives can be prepared by reacting different Grignard reagents with appropriate aldehyde or ketone precursors. smolecule.com The generation of allyl Grignard reagents, which are key to these syntheses, can also be achieved through methods like titanocene-catalyzed activation of allyl halides. lookchem.com

Beyond Grignard reagents, other metals have been employed to mediate the allylation of carbonyl compounds to produce homoallylic alcohols. Metals such as indium, zinc, and tin are effective in these transformations. tandfonline.comiupac.org These reactions often involve the coupling of an allyl halide with a carbonyl compound in the presence of the metal. tandfonline.com Nickel-catalyzed three-component coupling reactions between an aldehyde, an organozinc reagent, and an alkyne also provide a pathway to dienols. thieme-connect.de

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related homoallylic alcohols is an area of growing interest, focusing on reducing environmental impact and improving sustainability.

Solvent-Free and Aqueous Medium Reactions

A significant focus of green synthetic chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water, or eliminating the solvent altogether. The synthesis of homoallylic alcohols in aqueous media has attracted considerable attention due to the operational simplicity and the eco-friendly nature of water. tandfonline.com Metal-mediated carbonyl allylations using metals like indium, zinc, and tin have been successfully carried out in water. tandfonline.comiupac.org

To overcome issues associated with the heterogeneous nature of using zero-valent metals in water, water-soluble reductive metal salts such as stannous chloride (SnCl₂) have been used. tandfonline.com The efficiency of SnCl₂-mediated coupling of allyl bromide and a carbonyl compound in water can be enhanced by the addition of catalysts like zinc iodide and ammonium chloride. tandfonline.com This system allows the reaction to proceed smoothly in an aqueous environment. tandfonline.com

Solvent-free reaction conditions represent another powerful green chemistry approach. Zinc-mediated Barbier-type reactions of carbonyl compounds with allyl bromide have been achieved at room temperature without any solvent, providing a rapid and efficient route to homoallylic alcohols. organic-chemistry.org Similarly, grinding a mixture of an aldehyde, allyltributylstannane, and a catalytic amount of phosphotungstic acid in a mortar provides the desired homoallylic alcohol in a very short time, avoiding the need for a solvent and simplifying the workup procedure. cdnsciencepub.comresearchgate.net

Atom Economy and Sustainable Synthesis

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. The synthesis of this compound via the Grignard reaction with ethyl formate and allylmagnesium bromide is a classic example of a C-C bond-forming reaction. While effective, the generation of magnesium salts as byproducts detracts from its ideal atom economy.

Reactivity and Organic Transformations of Hepta 1,6 Dien 4 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in hepta-1,6-dien-4-ol is a key site for functional group interconversion, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions to Ketones

The secondary alcohol functionality of this compound can be readily oxidized to its corresponding ketone, hepta-1,6-dien-4-one. This transformation is a fundamental process in organic synthesis. A notable method for this oxidation is the use of Dess–Martin periodinane (DMP), which efficiently delivers the ketone product. researchgate.netthieme-connect.com This reaction is often employed following other transformations, such as in multi-step syntheses. For instance, after a Prins–Ritter cyclization, the resulting intermediate can be oxidized with DMP to yield the corresponding ketone. researchgate.netthieme-connect.com While general oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to oxidize alcohols, specific documented use with this compound focuses on milder reagents like DMP. smolecule.com

| Reaction | Reagent | Product | Research Context |

| Oxidation | Dess–Martin periodinane (DMP) | Hepta-1,6-dien-4-one | Used following Prins-Ritter cyclization to yield N-(tetrahydropyranyl)acetamides and their corresponding ketones. researchgate.netthieme-connect.com |

Mitsunobu Condensation for Derivative Synthesis

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols into a variety of other functional groups. This compound serves as a competent substrate in this reaction for the synthesis of complex molecules, particularly nucleoside analogues. sigmaaldrich.com Researchers have successfully coupled this compound with protected nucleic acid bases such as guanine, adenine, thymine, and uracil. This condensation reaction allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry at the carbinol center, yielding 4-substituted 1,6-heptadienes that are precursors for further synthetic manipulations. The reaction has also been utilized in the functionalization of tetrahydropyran (B127337) scaffolds derived from this compound to produce analogues of natural products like diospongin A. researchgate.netresearchgate.net

| Reaction | Reagents | Product Class | Research Context |

| Mitsunobu Condensation | Protected Nucleic Acid Bases (Guanine, Adenine, Thymine, Uracil), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Purine- and pyrimidine-substituted heptadienes | Synthesis of nucleic acid base derivatives for studying cyclization and cyclopolymerization stereochemistry. |

Esterification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst. For example, the lipophilic scaffold hepta-1,6-dien-4-yl tetradecanoate (B1227901) was synthesized from this compound for use in creating vesicle-forming thioglycosides. beilstein-journals.org Another significant transformation that begins with the hydroxyl group is the Johnson-Claisen rearrangement. In this reaction, this compound is reacted with an orthoester, such as trimethyl orthoacetate, which proceeds through an intermediate ketene (B1206846) acetal (B89532) to yield a γ,δ-unsaturated ester. rsc.org

| Reaction | Reagent | Product | Research Context |

| Esterification | Tetradecanoyl chloride, DMAP | Hepta-1,6-dien-4-yl tetradecanoate | Preparation of a lipophilic scaffold for thioglycoside synthesis. beilstein-journals.org |

| Johnson-Claisen Rearrangement | Trimethyl orthoacetate | Methyl hepta-4,6-dienoate | Investigation of sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangements. rsc.org |

Etherification Reactions

Ether derivatives of this compound can be prepared through various etherification methods. The hydroxyl group can be protected, for instance, as a tetrahydropyranyl (THP) ether, a common strategy in multi-step synthesis to prevent the alcohol from interfering with subsequent reactions. beilstein-journals.org More complex structures can be accessed via intramolecular etherification reactions. The dual alkene functionality of this compound makes it an excellent precursor for the synthesis of substituted tetrahydropyrans (THPs) through reactions like the Prins cyclization. researchgate.net This acid-catalyzed reaction involves the condensation of the alcohol with an aldehyde, followed by cyclization initiated by the attack of one of the alkene groups onto the activated intermediate, ultimately forming the six-membered ether ring. thieme-connect.com

Reactions at the Alkene Moieties

The two terminal double bonds of this compound are sites of rich reactivity, enabling a variety of addition and cyclization reactions.

Addition Reactions to Double Bonds

The alkene groups of this compound readily participate in addition reactions. A significant application is the Prins-Ritter cyclization, a tandem reaction that constructs complex molecular architectures in a single step. researchgate.netthieme-connect.com Promoted by a Lewis acid like bismuth(III) triflate, this compound reacts with an aldehyde and a nitrile (like acetonitrile, which also serves as the solvent) to form 4-amido-substituted tetrahydropyrans. researchgate.netthieme-connect.com This process involves an initial Prins cyclization to form a tetrahydropyranyl cation, which is then trapped by the nitrile in a Ritter reaction.

Furthermore, the diene system is a key component in cycloaddition reactions, such as the Diels-Alder reaction, which forms a substituted cyclohexene (B86901) ring. ontosight.ai The alkene moieties also enable olefin metathesis reactions. For example, cross-metathesis has been used to functionalize tetrahydropyran scaffolds derived from this compound, demonstrating its utility in building complex natural product analogues. researchgate.net

| Reaction | Reagents | Product Class | Research Context |

| Prins-Ritter Cyclization | Aldehydes, Bismuth(III) triflate, Acetonitrile | N-(tetrahydropyranyl)acetamides | Desymmetrization of this compound to access new tetrahydropyran derivatives. researchgate.netthieme-connect.com |

| Cross-Metathesis | (Not specified) | Functionalized tetrahydropyrans | Synthesis of diospongin A homologues. researchgate.netthieme-connect.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated diene system, which can be formed from this compound, is a key structural motif for participating in Diels-Alder reactions. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to create a six-membered ring, a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org For the Diels-Alder reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity in these reactions is often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

While this compound itself is not a conjugated diene, its derivatives can be. For example, derivatives of spiro[2.4]hepta-4,6-dien-1-ylmethanol, which contain a related structural unit, have been studied in intramolecular Diels-Alder reactions. cdnsciencepub.com In some cases, the presence of an oxygen-containing substituent on the side chain was found to be crucial for the cyclization to occur. cdnsciencepub.com

A related cycloaddition, the [2+2] photocycloaddition, can occur with the isolated double bonds of this compound. Under specific conditions, this reaction can lead to the formation of cyclobutane (B1203170) rings. acs.org

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful reaction that utilizes olefin metathesis to form cyclic compounds from dienes. This compound and its derivatives are excellent substrates for RCM, leading to the formation of five-membered rings. For instance, the RCM of this compound using a ruthenium catalyst like Grubbs' catalyst can quantitatively yield cyclopent-3-enol. caltech.edu

The efficiency of RCM can be influenced by substituents on the diene. For example, a study comparing this compound with its 4-methyl derivative in a tandem RCM and transesterification cascade found that the unsubstituted analog showed lower conversion but higher selectivity. This highlights a trade-off between steric effects and catalyst/enzyme compatibility.

Derivatives of this compound have also been used in enyne ring-closing metathesis (RCEYM), a variation of RCM that involves an alkene and an alkyne. This reaction has been used to synthesize various heterocyclic compounds. mit.edubeilstein-journals.org

Polymerization Reactions

The diene structure of this compound makes it a suitable monomer for polymerization reactions. solubilityofthings.comontosight.ai Specifically, it can undergo acyclic diene metathesis (ADMET) polymerization. ADMET is a step-growth polymerization that proceeds via olefin metathesis. This compound has been used in studies of co- and terpolymerization reactions with other monomers like carbon monoxide and propene, catalyzed by palladium(II) complexes. guidechem.com The resulting polymers can have interesting properties and potential applications in materials science. solubilityofthings.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double bond. For this compound, this can include reactions like hydration and hydroamination. While specific examples of hydrofunctionalization of this compound are not extensively detailed in the provided search results, the general reactivity of alkenes suggests that this compound would be susceptible to such transformations under appropriate catalytic conditions. These reactions would lead to the formation of diols or amino alcohols, further expanding the synthetic utility of this starting material.

Tandem and Cascade Reactions Utilizing this compound

The multiple functional groups in this compound make it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. This approach offers increased efficiency in the synthesis of complex molecules.

Prins–Ritter Cyclization

A notable tandem reaction involving this compound is the Prins–Ritter cyclization. researchgate.netresearchgate.netthieme-connect.com This reaction sequence combines a Prins cyclization with a Ritter reaction. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by nucleophilic capture of the resulting carbocation. researchgate.net In the case of this compound, the reaction with an aldehyde in the presence of a Lewis acid, such as bismuth(II) triflate, initiates a cyclization to form a tetrahydropyranyl carbocation intermediate. researchgate.netresearchgate.net This intermediate is then trapped by a nitrile, acting as the nucleophile in a Ritter reaction, to afford N-(tetrahydropyranyl)acetamides in moderate to high yields. researchgate.netresearchgate.net This desymmetrization of the prochiral this compound provides access to new tetrahydropyran derivatives. researchgate.netresearchgate.netthieme-connect.comicbms.frgoogle.comthieme-connect.com The reaction has been investigated under various conditions, including green, solvent-free conditions. researchgate.net

Wacker-type Oxidation

Following the Prins–Ritter cyclization, the resulting alcohol products can undergo further transformations. One such transformation is a Wacker-type oxidation, which is often performed sequentially. researchgate.net For instance, the N-(tetrahydropyranyl)acetamides obtained from the Prins-Ritter cyclization of this compound can be oxidized to the corresponding ketones using reagents like the Dess-Martin periodinane (DMP). researchgate.netresearchgate.netthieme-connect.com A cross-metathesis/Wacker oxidation sequence has also been utilized to functionalize the tetrahydropyran scaffold prepared from this compound, leading to analogues of diospongin A. researchgate.net

Applications and Advanced Research Areas

Role in Materials Science and Polymer Chemistry

The bifunctional nature of hepta-1,6-dien-4-ol, with its polymerizable alkene groups and a modifiable hydroxyl group, positions it as a key monomer in the synthesis and functionalization of polymers. ontosight.aisolubilityofthings.com

This compound serves as a foundational monomer in creating specialized polymers. The presence of the hydroxyl group allows for the attachment of various functional moieties prior to or after polymerization, enabling the synthesis of polymers with tailored properties.

Synthesis of Functional Heptadienes: The hydroxyl group can be functionalized through reactions like the Mitsunobu condensation. sigmaaldrich.com For instance, it has been used to couple nucleic acid bases (guanine, adenine, thymine, and uracil) to the heptadiene structure. sigmaaldrich.com These functionalized monomers can then undergo cyclization or cyclopolymerization reactions. sigmaaldrich.com

Glycopolymer Synthesis: In another application, this compound is a precursor for synthesizing glycopolymers. ethz.ch The diene can be oxidized to form an epoxy, which is then protected and further modified to attach carbohydrate units, leading to the creation of polymers with sugar moieties. ethz.ch

Lipophilic Scaffolds: The compound is also used to create lipophilic scaffolds for further chemical modifications. beilstein-journals.org For example, it can be esterified with long-chain fatty acids like myristoyl chloride to produce molecules that can be incorporated into more complex structures, such as those used in modeling biological membranes. beilstein-journals.org

The terminal double bonds of this compound make it a suitable candidate for inclusion in copolymerization and terpolymerization reactions, where two or more different monomers are polymerized together to create a polymer with combined properties. Research has specifically explored its use in reactions involving industrial gases and olefins.

A key study investigated the co- and terpolymerization of carbon monoxide and propene, using this compound as one of the monomers. sigmaaldrich.com These reactions, catalyzed by dicationic biphosphine palladium(II) complexes, aimed to synthesize functionalized aliphatic polyketones. sigmaaldrich.com The inclusion of this compound introduces hydroxyl functionality into the polyketone backbone, which can alter the material's properties and provide sites for further modification.

The versatility of this compound has been leveraged to develop novel polymeric materials with specific functionalities. ontosight.aisolubilityofthings.com Its ability to participate in various polymerization techniques and to carry functional groups into the final polymer structure is critical to this role.

One significant area of development is in the creation of advanced functional materials like glycopolymers. ethz.ch These polymers, which incorporate carbohydrate molecules, are of interest for their biocompatibility and potential applications in biomedicine and materials science. By using this compound as a starting scaffold, researchers can construct complex, multi-functional polymeric architectures. ethz.ch Furthermore, the general potential of the compound in developing new materials is widely recognized, with its diene and hydroxyl functionalities offering a platform for creating polymers with unique thermal, mechanical, or chemical properties. solubilityofthings.com

A cutting-edge application of this compound is in the synthesis of ionic liquid monomers (ILMs) for creating high-performance, degradable epoxy thermosets. researchgate.netresearchgate.net These materials are designed to address environmental concerns by combining robust mechanical properties with the ability to be broken down under mild conditions. researchgate.net

The synthesis process involves several steps:

Functionalization: this compound is first reacted with 2-bromoacetyl bromide to form hepta-1,6-dien-4-yl 2-bromoacetate. researchgate.netresearchgate.net

Monomer Synthesis: This intermediate is then used to create imidazolium-based ionic liquids, which retain the two terminal double bonds from the original heptadienol structure. researchgate.netresearchgate.net

Epoxidation: The double bonds on the ionic liquid monomer are then epoxidized to form tri- and tetra-epoxidized imidazolium (B1220033) monomers. researchgate.net

Curing: These novel epoxy-functionalized ionic liquid monomers are cured with amine hardeners to produce cross-linked epoxy networks. researchgate.net

The resulting epoxy thermosets exhibit high thermal stability (above 350°C), excellent mechanical properties, and shape memory behavior. researchgate.net Crucially, the ester linkages designed into the monomer structure allow for the complete degradation of the material under mild conditions, promoting a circular economy approach for these advanced materials. researchgate.net

| Monomer/Intermediate | Precursor | Key Synthesis Step | Application |

| Hepta-1,6-dien-4-yl 2-bromoacetate | This compound | Reaction with 2-bromoacetyl bromide researchgate.netresearchgate.net | Intermediate for Ionic Liquid Monomers researchgate.netresearchgate.net |

| Imidazolium-based diene | Hepta-1,6-dien-4-yl 2-bromoacetate | Reaction with imidazole (B134444) derivatives researchgate.netresearchgate.net | Precursor for epoxidized monomers researchgate.netresearchgate.net |

| Tri- and Tetra-epoxidized ILs | Imidazolium-based diene | Epoxidation of double bonds researchgate.net | Monomers for degradable thermosets researchgate.net |

Development of New Polymeric Materials

Contributions to Medicinal Chemistry and Biological Research

The structural motifs present in this compound and its derivatives have attracted interest in the field of medicinal chemistry, particularly for the development of new therapeutic agents. ontosight.ai

This compound itself and, more significantly, its derivatives have been investigated as potential drug candidates. ontosight.ai The core structure serves as a scaffold that can be modified to interact with biological targets. guidechem.com

A prominent example is the derivative 4-(Furan-2-yl)this compound (B2378658) . akjournals.comakjournals.com This compound has been identified as a potential anti-cancer agent. Research has shown that it can target the transmembrane domain (TMD) of the ERBB2 (HER2) receptor, a protein often implicated in the growth of various cancers, including breast cancer. akjournals.com By interacting with the dimer interface of the receptor's TMD, the compound can inhibit its signaling activity. akjournals.com

Detailed research findings include:

In Vitro Studies: The compound demonstrated significant antiproliferative effects against several human tumor cell lines, including breast carcinoma (MCF-7, MDA-MB-231) and melanoma cells, achieving inhibition rates of 80% to 94%. akjournals.comakjournals.com

In Vivo Studies: In animal models, treatment with 4-(Furan-2-yl)this compound resulted in a 35% to 61% reduction in tumor volume across different tumor types and showed a metastasis inhibition effect of 82% to 87%. akjournals.com

Another derivative, 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol , is noted for its role as a building block in medicinal chemistry, used in the synthesis of new drug candidates with potentially improved pharmacological properties. guidechem.com

| Derivative Compound | Biological Target/Application | Key Research Finding |

| 4-(Furan-2-yl)this compound | ERBB2 (HER2) Transmembrane Domain akjournals.com | In vivo tumor suppression (35-61%) and metastasis inhibition (82-87%) akjournals.com |

| 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol | Pharmaceutical Synthesis guidechem.com | Building block for developing new drug candidates guidechem.com |

Potential Biological Activities (e.g., antimicrobial, antioxidant)

The unique structure of this compound, which features two double bonds and a central hydroxyl group, makes it and similar compounds subjects of interest for potential biological activities. ontosight.ai Dienes containing hydroxyl groups are a class of molecules investigated for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai While direct studies detailing significant antimicrobial or antioxidant activity for this compound itself are not extensively covered in available research, the potential for such properties is recognized within its chemical class. ontosight.aiontosight.ai Further investigation is required to determine if this compound possesses these biological activities. ontosight.ai

Synthesis of Biologically Relevant Compounds

This compound serves as a versatile intermediate or structural backbone in the synthesis of more complex molecules with specific biological relevance. solubilityofthings.comnordmann.global Its functional groups—the hydroxyl group and the two terminal alkenes—allow for a variety of chemical modifications, making it a valuable building block in medicinal chemistry.

A significant application of this compound is in the synthesis of nucleic acid base analogues. Research has demonstrated that it can be used to create derivatives of essential biological compounds such as guanine, adenine, thymine, and uracil. This is achieved through a Mitsunobu condensation reaction, where the hydroxyl group of this compound is coupled with the respective protected nucleic acid base. The resulting molecules, which attach the purine (B94841) or pyrimidine (B1678525) base to the seven-carbon diene chain, are used to study the stereochemistry of cyclization and cyclopolymerization reactions.

While not a direct precursor, the this compound structural motif has been incorporated into larger, more complex molecules designed as potential cardioprotective agents. In an effort to develop novel treatments for myocardial ischemia, researchers have synthesized hybrid compounds that combine the properties of traditional medicinal ingredients like Danshensu (B613839) and tetramethylpyrazine. jst.go.jpasianpubs.org One such synthesized compound is 4-(3,5,6-trimethylpyrazin-2-yl)this compound, created by reacting a lithiated derivative of tetramethylpyrazine with a ketone precursor. jst.go.jp This line of research aims to combine anti-thrombolytic and anti-oxidative activities into a single molecule to protect the heart from ischemia-reperfusion injury. jst.go.jpasianpubs.org

A notable area of research involves the use of this compound derivatives as potential anticancer agents. akjournals.comakjournals.com A specific derivative, 4-(Furan-2-yl)this compound, has been identified as a promising antitumor agent. akjournals.combiorxiv.org In vitro studies have shown that this compound effectively inhibits the proliferation of several human cancer cell lines. akjournals.comakjournals.com

The antiproliferative efficacy was measured by determining the half-maximal inhibitory concentration (IC50) after 72 hours of exposure, with results indicating potent activity across different cancer types. akjournals.com For instance, the IC50 for MCF-7 breast carcinoma cells was 240 ± 12.6 nM, while for the more aggressive MDA-MD-231 breast cancer cells, it was 180 ± 20.6 nM. akjournals.com In vivo studies in mice with various tumor models further demonstrated that treatment with this agent could lead to a significant decrease in tumor volume and inhibit metastasis. akjournals.combiorxiv.org

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MCF-7 | Breast Carcinoma | 240 ± 12.6 |

| MDA-MD-231 | Breast Carcinoma | 180 ± 20.6 |

| HT168-M1 | Melanoma | 210 ± 10.0 |

| B16 | Melanoma | 175 ± 19.2 |

Cardioprotective Agents

Studies on Biological Systems and Pathways

This compound and its derivatives are utilized as tools to investigate various biological systems and molecular pathways. solubilityofthings.com In a general sense, the compound is explored for its effects on biological systems, which can provide insights into areas like plant defense mechanisms and metabolic pathways. solubilityofthings.com

More specifically, the antitumor derivative 4-(Furan-2-yl)this compound serves as a chemical probe to study cancer biology. akjournals.comakjournals.com Research using this compound has focused on the transmembrane domains (TMD) of the epidermal growth factor receptor (EGFR) family, particularly HER2 (ERBB2) and HER1 (ErbB). akjournals.com These studies highlight that targeting the dimerization of these receptor TMDs is a viable strategy for cancer therapy. akjournals.com The success of this derivative in reducing tumor growth and metastasis in vivo provides strong evidence for the critical role of the HER2/ErbB signaling pathway in cancer progression. akjournals.com

Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing therapeutic agents. For derivatives of this compound, mechanistic studies have provided detailed insights. The antitumor activity of 4-(Furan-2-yl)this compound is believed to stem from its direct interaction with the transmembrane domains of HER2 and ErbB receptors. akjournals.comakjournals.com In silico modeling and experimental results suggest that the compound can connect to the dimerization bilayer motif of the active HER2 homodimer. akjournals.com By binding to this critical region, the agent likely interferes with the receptor dimerization process, which is essential for activating downstream signaling pathways that drive cell proliferation and survival. akjournals.comakjournals.com This targeted disruption of a key oncogenic pathway represents a specific and potent mechanism of action. akjournals.com

In a different context, the use of this compound in the fragrance industry is based on a simpler mechanism: the interaction of the molecule with olfactory receptors in the nose, which results in the perception of a specific scent. guidechem.com

Applications in Synthetic Organic Chemistry as a Building Block

As a versatile building block, this compound serves as a crucial starting material in the synthesis of more complex molecules. solubilityofthings.com Its reactivity, stemming from the presence of both double bonds and a hydroxyl group, allows for a wide range of chemical transformations. solubilityofthings.com

This compound is instrumental in the creation of intricate molecular architectures. solubilityofthings.com It can be synthesized through methods like the reaction of ethyl formate (B1220265) with an excess of allylmagnesium bromide, followed by protonation. pearson.com This compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, it has been used in the synthesis of purine and pyrimidine-substituted heptadienes through Mitsunobu condensation. sigmaaldrich.com The resulting molecules are of interest for their potential biological activities. sigmaaldrich.com

Furthermore, the diene structure of this compound makes it a suitable component for Diels-Alder reactions, a powerful tool in organic synthesis for forming substituted cyclohexene (B86901) rings. ontosight.ai The compound can also undergo various other reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone.

Reduction: The double bonds can be reduced to yield a saturated alcohol.

Substitution: The hydroxyl group can be replaced with other functional groups.

A derivative, hepta-1,6-diyn-4-ol, is synthesized from ethyl formate and propargylmagnesium bromide and serves as a key precursor for producing oxaenediynes, which are then used in ring-closing enyne metathesis to form complex heterocyclic structures. beilstein-journals.org

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly tetrahydropyrans (THPs). A notable method is the Prins-Ritter cyclization. researchgate.net When this compound reacts with various aldehydes in the presence of a catalyst like bismuth(III) triflate, it yields N-(tetrahydropyranyl)acetamides. researchgate.net These products can be further transformed, for example, through Wacker-type oxidation to the corresponding ketones. researchgate.net

Additionally, the Prins reaction between this compound and benzaldehyde (B42025) has been shown to efficiently produce new tetrahydropyran (B127337) scaffolds. researchgate.net Palladium-catalyzed hydroxycarbonylation of related hexenols also provides a pathway to diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids, which are key components of some natural products. researchgate.net

Versatile Starting Material for Complex Molecules

Computational and Theoretical Studies

Computational and theoretical methods are increasingly applied to understand the properties and reactivity of molecules like this compound and its derivatives.

Molecular modeling techniques are employed to simulate the behavior of molecules and are crucial in fields like drug design and materials science. akjournals.com For derivatives of this compound, such as 4-(Furan-2-yl)this compound, molecular modeling has been used to study its interaction with biological targets. researchgate.netbiorxiv.org These in silico studies help in understanding how the molecule might dock into the active sites of proteins, providing insights into its potential biological activity before undertaking extensive experimental work. researchgate.netbiorxiv.org

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate various properties of this compound and its derivatives. For instance, in the study of a curcumin (B1669340) derivative with a similar hepta-1,6-dien-3-one (B14690750) core, quantum-chemical calculations were used to elucidate the factors stabilizing its molecular conformation in a crystal lattice. researchgate.net These calculations can help predict molecular geometry, vibrational frequencies, and reaction mechanisms at a quantum level.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For derivatives of this compound, SAR studies are crucial. For example, the antiproliferative efficacy of 4-(Furan-2-yl)this compound has been tested on various human tumor cell lines. akjournals.combiorxiv.org By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for the observed biological effects, leading to the design of more potent and selective molecules. biorxiv.org

In Silico Docking and Ligand Interaction

Computational studies, specifically molecular docking, have been employed to investigate the interaction of a derivative of this compound, namely 4-(Furan-2-yl)this compound, with protein targets of interest in cancer research. biorxiv.orgresearchgate.net These in silico methods model the binding of this ligand to the active sites of receptors to predict its conformation and interaction energies. researchgate.net

Research has focused on the interaction of 4-(Furan-2-yl)this compound with the transmembrane domain (TMD) of the human epidermal growth factor receptor 2 (HER2), a key protein in signal transduction pathways. akjournals.comresearchgate.net The compound's five rotatable bonds and its possession of one hydrogen bond donor and two acceptor sites contribute to its favorable connectivity attributes for docking. biorxiv.orgakjournals.com

In silico analyses have modeled the docking of 4-(Furan-2-yl)this compound into the HER2 TMD homodimer. biorxiv.orgresearchgate.net The studies identified specific intermolecular bonds between the ligand and the protein residues. For instance, the oxygen atom (O1) of the furan (B31954) ring of the compound was found to form a conventional hydrogen bond with the amino acid residue VAL64 of the HER2 TMD. biorxiv.org The distance of this hydrogen bond was measured to be 3.02086 Å. biorxiv.org

In addition to hydrogen bonding, other interactions contributing to the binding affinity have been identified. These include three carbon-hydrogen bonds and two Pi-alkyl bonds between the compound and the HER2 TMD. biorxiv.org These interactions are crucial for stabilizing the ligand within the binding pocket of the receptor.

Furthermore, computational models have explored the docking of 4-(Furan-2-yl)this compound into a mutant complex of human WNT16B and the HER2 TMD homodimer. akjournals.comakjournals.comresearchgate.net The ability of the compound to connect with residues in both the HER2 TMD dimer bilayer motif and the WNT16B mutant complex has been highlighted in these studies. akjournals.comresearchgate.netakjournals.com The structural similarity between the HER2 TMD and the HER1 (ErbB) TMD suggests that similar interactions may occur at the dimerization-bilayer motif of HER1 as well. biorxiv.orgakjournals.com

The following table summarizes the key interaction data from the in silico docking studies of 4-(Furan-2-yl)this compound.

| Ligand | Target Protein | Interacting Residue(s) | Bond Type(s) | Bond Distance (Å) |

| 4-(Furan-2-yl)this compound | HER2 TMD Homodimer | A:VAL64 | Conventional Hydrogen Bond | 3.02086 |

| 4-(Furan-2-yl)this compound | HER2 TMD Homodimer | Not specified | Carbon-Hydrogen Bond | Not specified |

| 4-(Furan-2-yl)this compound | HER2 TMD Homodimer | Not specified | Pi-Alkyl Bond | Not specified |

| 4-(Furan-2-yl)this compound | Human WNT16B and HER2 TMD Mutant Complex | Not specified | Not specified | Not specified |

Analytical and Characterization Techniques in Research on Hepta 1,6 Dien 4 Ol

Spectroscopic Characterization